(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid is a chiral compound with significant relevance in organic chemistry, particularly in the synthesis of pharmaceuticals and biochemicals. This compound features a tert-butoxycarbonyl protecting group on the amino functionality, enhancing its stability and utility in various chemical reactions. The molecular formula of this compound is C16H20N2O4, and it has a molecular weight of approximately 304.34 g/mol.
This compound is classified as an amino acid derivative due to its structural characteristics, which include an amino group and a carboxylic acid functional group. It is also categorized under chiral compounds, making it essential for asymmetric synthesis applications.
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid typically involves the following key steps:
The reaction conditions typically require careful temperature control and the use of inert atmospheres to prevent moisture interference. The purification steps are critical to obtaining high-purity products suitable for further applications.
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid primarily involves its interaction with biological targets such as enzymes and receptors. Upon removal of the tert-butoxycarbonyl protecting group under acidic conditions, the free amino group becomes active, allowing participation in biochemical pathways that influence various cellular functions.
This interaction can modulate enzyme activity or receptor binding, potentially leading to therapeutic effects in biological systems.
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid has diverse applications across multiple scientific fields:
This compound exemplifies the intersection of synthetic organic chemistry and biological application, highlighting its significance in contemporary research endeavors.
The S-configuration at the C3 position of (S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid confers distinct stereochemical advantages for biological recognition and function. While the ortho-substituted 2-cyanophenyl derivative discussed here is less studied than its meta- or para-substituted counterparts, the (S)-chirality aligns with the stereochemical preferences observed in proteogenic amino acids and receptor-binding motifs. The Boc-protected amino group (-NH-Boc) and carboxylic acid terminus create a zwitterionic character under physiological conditions, enabling interactions with biological targets such as enzymes or receptors [2] [5].
Structurally analogous compounds like (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid (CAS: 270065-86-6) and (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid (CAS: 270065-89-9) demonstrate how chiral integrity influences molecular conformation. The (S)-enantiomer adopts spatial orientations that facilitate optimal positioning of the cyano group (-C≡N) for hydrogen bonding or dipole-dipole interactions within binding pockets. In peptide synthesis, this chirality ensures seamless incorporation into chiral sequences without racemization, preserving the intended bioactive conformation [3] [5]. The ortho-substituted cyano group in the target compound may introduce steric constraints that alter binding kinetics compared to meta/para analogs—a factor critical for designing constrained peptides or enzyme inhibitors targeting allosteric sites.
Enantiomeric divergence is pronounced in cyanophenyl butanoic acid derivatives, with the (S)-configuration typically exhibiting superior receptor binding affinity and metabolic stability. Studies on analogs like the 4-cyanophenyl variant reveal that the (S)-enantiomer shows >10-fold higher affinity for serine proteases compared to its (R)-counterpart due to optimal orientation of the carboxylate group for catalytic site interactions. Similarly, in cell permeability assays, the (S)-enantiomer demonstrates enhanced cellular uptake attributed to stereoselective recognition by transport proteins [3] [8].
Table 1: Comparative Bioactivity of Cyanophenyl Butanoic Acid Enantiomers (Representative Analogs)
Compound | Configuration | Biological Activity | Relative Potency vs. (R) |
---|---|---|---|
4-Cyanophenyl butanoic acid analog | (S) | Trypsin inhibition (IC₅₀ = 2.1 µM) | 12-fold higher |
4-Cyanophenyl butanoic acid analog | (R) | Trypsin inhibition (IC₅₀ = 25.3 µM) | Baseline |
3-Cyanophenyl butanoic acid analog | (S) | Cell permeability (Papp = 18 × 10⁻⁶ cm/s) | 8-fold higher |
2,4,5-Trifluorophenyl butanoic acid analog* | (S) | DPP-IV inhibition (Kᵢ = 0.8 nM) | 15-fold higher |
*Data for fluorinated analog included to illustrate stereoselectivity trends [8] [10].
The ortho-cyano substitution in the target compound likely amplifies enantiomeric differences due to increased steric hindrance. Molecular dynamics simulations of similar ortho-substituted compounds show that the (R)-enantiomer experiences unfavorable van der Waals clashes with adjacent residues in the dipeptidyl peptidase IV (DPP-IV) active site, reducing its inhibitory potency by ∼20-fold compared to the (S)-form. This underscores the criticality of chirality in ortho-substituted scaffolds for target engagement [6] [10].
Absolute configuration confirmation of (S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid relies on advanced analytical techniques. Single-crystal X-ray diffraction remains the gold standard, as demonstrated for the analogous 4-iodophenyl derivative (CAS: 2761655), where the (S)-configuration was unambiguously assigned via anomalous dispersion effects. Crystallization in the P2₁2₁2₁ space group with Flack parameter x = 0.05(5) confirmed the chirality at C3 .
For routine analysis, chiral HPLC methods provide rapid enantiopurity assessment. The 3-cyanophenyl analog (CAS: 270065-86-6) is resolved using a Chiralpak AD-H column with n-hexane/isopropanol/trifluoroacetic acid (90:10:0.1) at 1.0 mL/min, yielding retention times (tᵣ) of 8.9 min for (S) and 11.3 min for (R) enantiomers. This method achieves baseline separation (Rₛ > 1.5) and detects ≤0.5% enantiomeric impurity [5] [9].
Table 2: Analytical Parameters for Chiral Resolution of Cyanophenyl Butanoic Acid Derivatives
Technique | Conditions | Resolution (Rₛ) | Enantiomeric Excess (ee) |
---|---|---|---|
Chiral HPLC | Column: Chiralpak AD-HMobile phase: n-Hexane/IPA/TFA (90:10:0.1) | 1.8 | ≥99.5% (S) |
Polarimetry | Solvent: MethanolConcentration: 1 mg/mL[α]ᴅ²⁵ = +15.6° (c = 1, MeOH) | N/A | Correlates with ee ≥ 99% |
Vibrational CD | Solvent: AcetonitrilePeak: 2235 cm⁻¹ (C≡N stretch) | N/A | Detects < 1% (R)-impurity |
Vibrational circular dichroism (VCD) has emerged as a solution-phase alternative, exploiting the chirally sensitive C≡N stretching band at 2230–2260 cm⁻¹. The 4-cyanophenyl analog exhibits a distinct positive Cotton effect at 2240 cm⁻¹ for the (S)-enantiomer, while the (R)-form shows a negative peak. This allows quantitative ee determination without derivatization [3].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: